molecular formula C25H28N2O B14282845 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- CAS No. 136871-15-3

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-

Katalognummer: B14282845
CAS-Nummer: 136871-15-3
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: XXXAPFHGQOEKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the reductive amination of 2-methoxybenzylamine with 2,4-diphenylpiperidine . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.

    N-Benzylpiperidine: Similar structure but without the methoxyphenyl and diphenyl groups.

    2-Methoxybenzylamine: Contains the methoxyphenyl group but lacks the piperidine ring.

Uniqueness

3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

136871-15-3

Molekularformel

C25H28N2O

Molekulargewicht

372.5 g/mol

IUPAC-Name

N-[(2-methoxyphenyl)methyl]-2,4-diphenylpiperidin-3-amine

InChI

InChI=1S/C25H28N2O/c1-28-23-15-9-8-14-21(23)18-27-25-22(19-10-4-2-5-11-19)16-17-26-24(25)20-12-6-3-7-13-20/h2-15,22,24-27H,16-18H2,1H3

InChI-Schlüssel

XXXAPFHGQOEKLI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CNC2C(CCNC2C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.